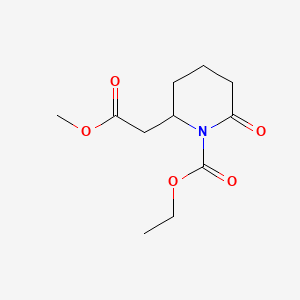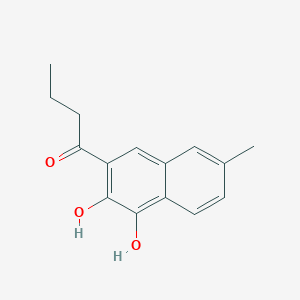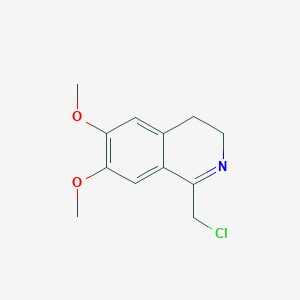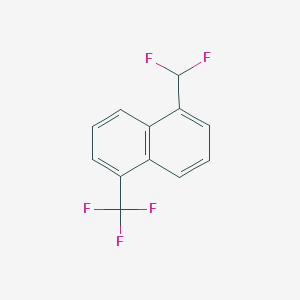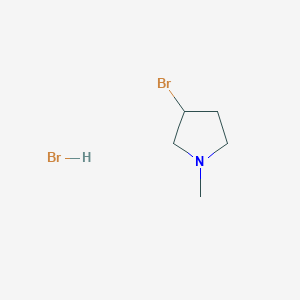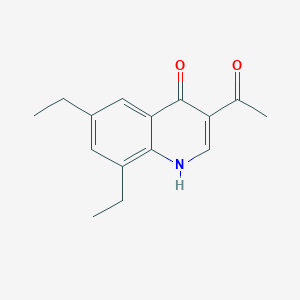
3-Acetyl-6,8-diethylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6,8-Diethyl-4-hydroxyquinolin-3-yl)ethanone is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 1-(6,8-Diethyl-4-hydroxyquinolin-3-yl)ethanone typically involves the reaction of 6,8-diethyl-4-hydroxyquinoline with ethanoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the acylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(6,8-Diethyl-4-hydroxyquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various quinoline derivatives with modified functional groups .
Applications De Recherche Scientifique
1-(6,8-Diethyl-4-hydroxyquinolin-3-yl)ethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(6,8-Diethyl-4-hydroxyquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to chelate metal ions, disrupting essential metal-dependent processes in microorganisms . In cancer cells, the compound may induce apoptosis by interfering with cellular signaling pathways and promoting oxidative stress .
Comparaison Avec Des Composés Similaires
1-(6,8-Diethyl-4-hydroxyquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as 8-hydroxyquinoline and its derivatives . . Similar compounds include:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Camptothecin: An anticancer agent derived from quinoline alkaloids.
Propriétés
Numéro CAS |
91733-26-5 |
|---|---|
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
3-acetyl-6,8-diethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H17NO2/c1-4-10-6-11(5-2)14-12(7-10)15(18)13(8-16-14)9(3)17/h6-8H,4-5H2,1-3H3,(H,16,18) |
Clé InChI |
XCHPNHNPKSNZSH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


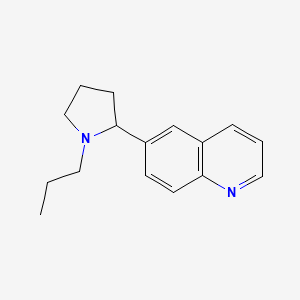
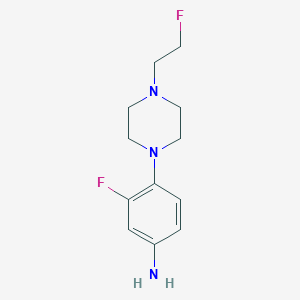
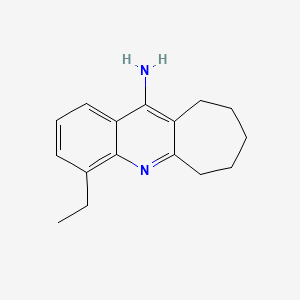
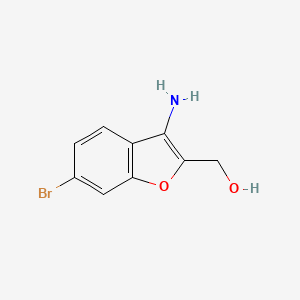
![1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11867785.png)
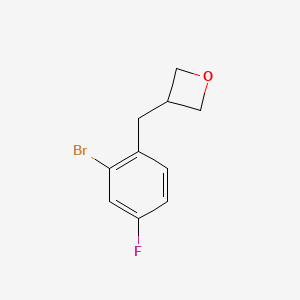
![Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B11867801.png)
